molecular formula C2H2B2N2 B14346829 1,2,3,6-Diazadiborinine CAS No. 93100-86-8

1,2,3,6-Diazadiborinine

Cat. No.: B14346829
CAS No.: 93100-86-8
M. Wt: 75.68 g/mol
InChI Key: CIULEIVUJXGONY-UHFFFAOYSA-N
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Description

1,2,3,6-Diazadiborinine is a fascinating compound that belongs to the class of heterocyclic compounds. It features a six-membered ring containing two boron atoms and two nitrogen atoms, which imparts unique electronic and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-Diazadiborinine typically involves the reaction of boron-containing precursors with nitrogen-containing compounds under controlled conditions. One common method involves the use of boron trihalides and diamines, which react to form the desired heterocyclic ring. The reaction conditions often require an inert atmosphere and specific temperature ranges to ensure the formation of the compound .

Industrial Production Methods

While industrial-scale production methods for this compound are not extensively documented, the principles of its synthesis can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification methods such as crystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Diazadiborinine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boron-oxygen compounds, while substitution reactions can introduce various functional groups into the ring .

Scientific Research Applications

1,2,3,6-Diazadiborinine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,6-Diazadiborinine involves its ability to interact with various molecular targets through its boron and nitrogen atoms. These interactions can lead to the activation or inhibition of specific pathways, depending on the nature of the target molecule. The compound’s aromatic nature also plays a role in its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,6-Diazadiborinine is unique due to its specific arrangement of boron and nitrogen atoms, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

93100-86-8

Molecular Formula

C2H2B2N2

Molecular Weight

75.68 g/mol

IUPAC Name

1,2,3,6-diazadiborinine

InChI

InChI=1S/C2H2B2N2/c1-2-4-6-5-3-1/h1-2H

InChI Key

CIULEIVUJXGONY-UHFFFAOYSA-N

Canonical SMILES

B1=CC=BN=N1

Origin of Product

United States

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